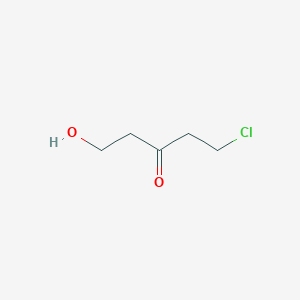
4-Bromo-2,3,5-trifluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3,5-trifluorobenzonitrile is a chemical compound with the molecular formula C7HBrF3N and a molecular weight of 235.99 g/mol . This compound is part of the benzonitrile family, characterized by the presence of a bromine atom and three fluorine atoms attached to a benzene ring, along with a nitrile group. It is used as an intermediate in various chemical syntheses and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,5-trifluorobenzonitrile can be achieved through several methods. One common approach involves the bromination of 2,3,5-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki–Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki–Miyaura Coupling: Boronic acid derivatives, palladium catalysts, and bases such as potassium carbonate.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds and other complex organic molecules.
Reduction Products: Amines and related derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,3,5-trifluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the synthesis of bioactive molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3,5-trifluorobenzonitrile depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,3,6-trifluorobenzonitrile
- 2,4,5-Trifluorobenzonitrile
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Uniqueness
4-Bromo-2,3,5-trifluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7HBrF3N |
|---|---|
Peso molecular |
235.99 g/mol |
Nombre IUPAC |
4-bromo-2,3,5-trifluorobenzonitrile |
InChI |
InChI=1S/C7HBrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H |
Clave InChI |
WYBNMKDKMQAYAV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)Br)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


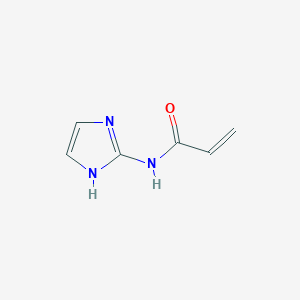
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)
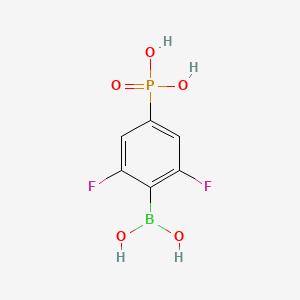

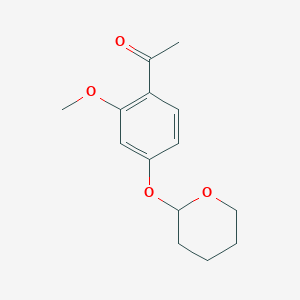
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
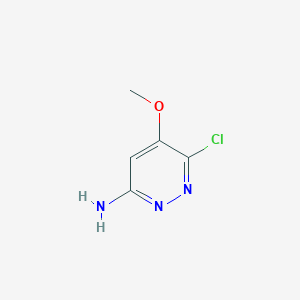
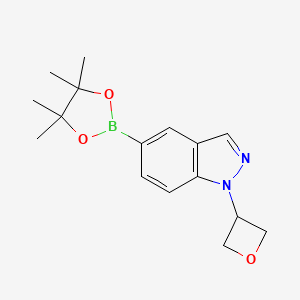
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)

![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
